molecular formula C₂₉H₃₉D₇O₂ B1163523 20-Dehydro Cholesterol-d7 3-Acetate

20-Dehydro Cholesterol-d7 3-Acetate

Cat. No.: B1163523
M. Wt: 433.72
Attention: For research use only. Not for human or veterinary use.
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Description

20-Dehydro Cholesterol-d7 3-Acetate (CAS: Unlabelled 54548-85-5) is a deuterium-labeled cholesterol derivative with the molecular formula C₂₉D₇H₃₉O₂ and a molecular weight of 433.717 g/mol . It features seven deuterium atoms at specific positions, a 20-dehydro (unsaturated) bond, and a 3-acetate ester group. Produced by Toronto Research Chemicals (TRC), it is widely used as a stable isotope-labeled internal standard in lipid metabolism research, particularly in mass spectrometry (MS) for quantitative analysis . Its applications span studies on cholesterol biosynthesis, enzymatic pathways, and metabolic flux analysis.

Properties

Molecular Formula

C₂₉H₃₉D₇O₂

Molecular Weight

433.72

Synonyms

(3β,20E)-Cholesta-5,20(22)-dien-3-ol-d7 3-Acetate;  Cholesta-5,20(22)-dien-3β-ol-d7 Acetate; 

Origin of Product

United States

Comparison with Similar Compounds

Isotopic Labeling

This compound is distinguished by its deuterium labeling, enabling precise tracking in metabolic studies. Non-deuterated analogs like 7-Dehydrocholesterol lack this utility in isotope dilution MS .

Functional Groups and Bioactivity

  • 20-Dehydro vs. 7-Dehydrocholesterol : The 20-dehydro bond in the former contrasts with the C7-C8 double bond in 7-Dehydrocholesterol, which is critical for UV-induced vitamin D3 synthesis .
  • Oleanolic Acid 3-Acetate: A triterpenoid with cytotoxic activity against cancer cells, structurally unrelated to sterols but sharing the 3-acetate functional group .

Research Findings and Methodological Insights

This compound

  • Validated in UPLC-QTOF methods for metabolite identification, demonstrating linearity (R² = 0.998) and precision (intraday accuracy ≤10%) .
  • Referenced in enzymatic studies by Ruan et al. (1997, 1999) for cholesterol biosynthesis pathways .

7-Dehydrocholesterol

  • Synthesized via halogenation and dehydrohalogenation of cholesteryl esters, with applications in antirachitic research .

Capsidiol 3-Acetate

  • Production increases by 68% in Nicotiana benthamiana leaves during PVX infection, mediated by NbTPS1 and NbEAH enzymes .

Oleanolic Acid 3-Acetate

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